molecular formula C18H25NO5 B1478369 1-(Tert-butoxycarbonyl)-4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 1367041-34-6

1-(Tert-butoxycarbonyl)-4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1478369
CAS RN: 1367041-34-6
M. Wt: 335.4 g/mol
InChI Key: RNXNJNZRARHGKC-UHFFFAOYSA-N
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Description

“1-(Tert-butoxycarbonyl)-4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C18H25NO5 and a molecular weight of 335.4 g/mol .

Scientific Research Applications

Synthesis and Reactions

  • Research demonstrates the use of tert-butoxycarbonyl protected compounds in divergent and solvent-dependent reactions, leading to the synthesis of pyrrolidines, dihydropyridazines, and amino-pyrroles. This showcases their utility in creating a variety of organic structures through careful solvent and temperature control, indicating potential for tailored organic synthesis (E. Rossi et al., 2007).

Structural Analysis

  • The study of tert-butoxycarbonyl protected pyrrolidine compounds has also extended to detailed structural analyses, such as crystallography, to understand the conformation and interactions of these molecules. This is vital for designing molecules with desired physical and chemical properties (Jing Yuan et al., 2010).

Dimerization and Polymerization

  • Tert-butoxycarbonyl-protected amino acid derivatives have been studied for their ability to dimerize in the presence of bases, forming pyrrolidine analogs. This research highlights the potential of these compounds in polymer chemistry and the development of new materials (J. Leban, K. Colson, 1996).

Coupling Reactions

  • Studies have shown the application of tert-butoxycarbonyl protected compounds in coupling reactions with arylboronic acids. This demonstrates their role in facilitating the synthesis of complex organic molecules, important for pharmaceuticals and materials science (D. Wustrow, L. Wise, 1991).

Bioactive Compound Synthesis

  • The synthesis of bioactive compounds, such as analogs of tetrahydrofolic acid, has been reported using tert-butoxycarbonyl protected pyrrolidines. This research is crucial for developing new drugs and understanding biochemical pathways (A. Rosowsky et al., 1994).

properties

IUPAC Name

4-(3-ethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-5-23-13-8-6-7-12(9-13)14-10-19(11-15(14)16(20)21)17(22)24-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXNJNZRARHGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Tert-butoxycarbonyl)-4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid
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1-(Tert-butoxycarbonyl)-4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid
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1-(Tert-butoxycarbonyl)-4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid
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1-(Tert-butoxycarbonyl)-4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(Tert-butoxycarbonyl)-4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
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1-(Tert-butoxycarbonyl)-4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid

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